2-(5-Methyl-1H-imidazol-1-yl)ethanol
Description
2-(5-Methyl-1H-imidazol-1-yl)ethanol is a heterocyclic compound featuring a 5-methyl-substituted imidazole ring linked to an ethanol moiety. This structure confers both hydrophilic (due to the hydroxyl group) and lipophilic (due to the methyl-imidazole ring) properties, making it versatile in medicinal chemistry and materials science. Its synthesis typically involves reductive amination or substitution reactions. For example, derivatives of 2-(1H-imidazol-1-yl)ethanol are synthesized via NaBH₄-mediated reduction of imidazole-ketones in methanol, followed by acid-base workup .
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2-(5-methylimidazol-1-yl)ethanol |
InChI |
InChI=1S/C6H10N2O/c1-6-4-7-5-8(6)2-3-9/h4-5,9H,2-3H2,1H3 |
InChI Key |
BRXYUTQYDMPEGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN1CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
a. 1-Benzyl-N-isopropyl-5-methyl-1H-imidazol-2-amine
- Structure : Contains a benzyl and isopropylamine substituent at the 1- and 2-positions of the imidazole ring.
- Properties : The absence of a hydroxyl group reduces hydrophilicity, increasing lipophilicity (logP ~2.5 estimated). This enhances membrane permeability but may limit solubility in polar solvents.
- Synthesis : Achieved via multi-step alkylation and amination, yielding 70% as a brown oil .
b. 5-Methyl-1-pentyl-N-[4-(trifluoromethoxy)benzyl]-1H-imidazol-2-amine
- Structure : Features a pentyl chain and a trifluoromethoxy-benzyl group.
- Properties : The trifluoromethoxy group introduces electron-withdrawing effects, stabilizing the imidazole ring against oxidation. The long alkyl chain enhances lipid solubility, favoring applications in hydrophobic matrices .
c. 5-Methyl-2-phenyl-1H-imidazole-4-methanol
- Structure : Substituted with phenyl and hydroxymethyl groups at the 2- and 4-positions.
- Properties: The hydroxymethyl group at C4 increases hydrogen-bonding capacity compared to the C1-ethanol group in the target compound. This may alter binding affinity in enzyme inhibition studies .
d. 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
Physicochemical Properties
<sup>a</sup> logP estimated using fragment-based methods.
Stability and Reactivity
- Hydroxyethyl Group : Enhances solubility but may render the compound prone to oxidation or esterification under acidic conditions.
- Electron-Deficient Imidazoles (e.g., nitro-substituted) : More resistant to electrophilic substitution but susceptible to nucleophilic attack at the chloromethyl group .
- Lipophilic Derivatives (e.g., benzyl-substituted) : Exhibit greater stability in organic solvents but lower metabolic stability in vivo due to CYP450-mediated oxidation .
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